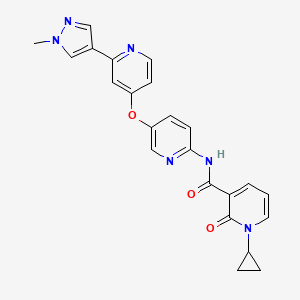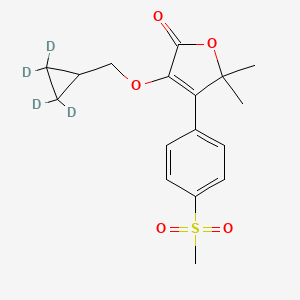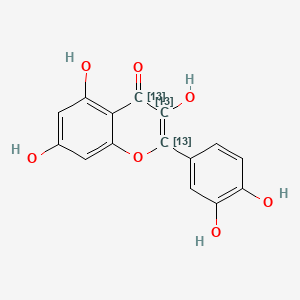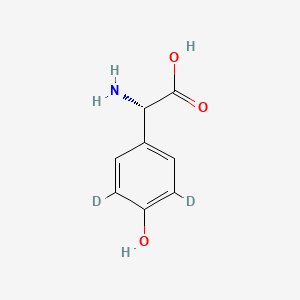
2-(4-Hydroxyphenyl)-L-glycine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxyphenyl)-L-glycine-d2: is a deuterated derivative of 2-(4-Hydroxyphenyl)-L-glycine, a compound that features a phenolic hydroxyl group and an amino acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)-L-glycine-d2 typically involves the incorporation of deuterium atoms into the parent compound, 2-(4-Hydroxyphenyl)-L-glycine. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high deuterium content.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Hydroxyphenyl)-L-glycine-d2 can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-Hydroxyphenyl)-L-glycine-d2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reference compound in spectroscopic studies.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in metabolic studies.
Medicine: Explored for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including pharmaceuticals and materials science.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxyphenyl)-L-glycine-d2 involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The deuterium atoms may also affect the compound’s metabolic stability and pharmacokinetics, leading to unique biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Hydroxyphenyl)-L-glycine: The non-deuterated parent compound.
4-Hydroxyphenylacetic acid: A structurally related compound with similar phenolic and carboxylic acid functionalities.
2-(4-Hydroxyphenyl)ethanol: Another related compound with a phenolic hydroxyl group and an alcohol moiety.
Uniqueness: 2-(4-Hydroxyphenyl)-L-glycine-d2 is unique due to the presence of deuterium atoms, which can influence its chemical and biological properties. This makes it valuable in research applications where isotopic labeling is required, such as in metabolic studies and drug development.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(3,5-dideuterio-4-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1/i3D,4D |
Clé InChI |
LJCWONGJFPCTTL-IUNUUPJVSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1O)[2H])[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC(=CC=C1C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


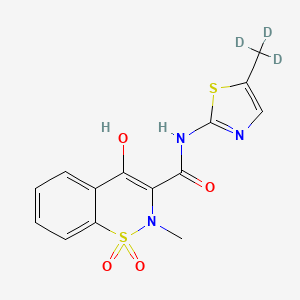
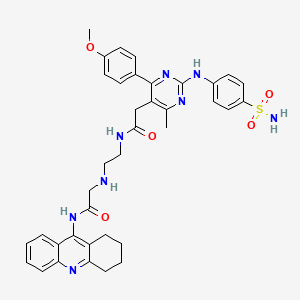
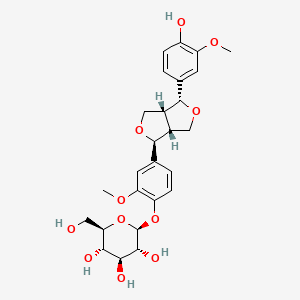
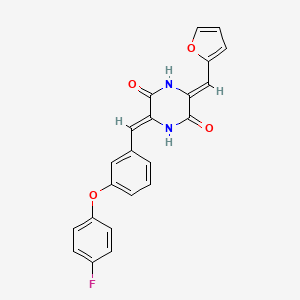
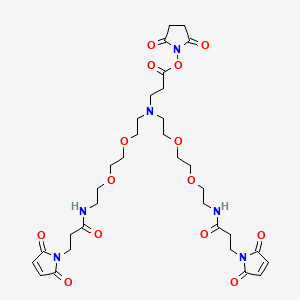
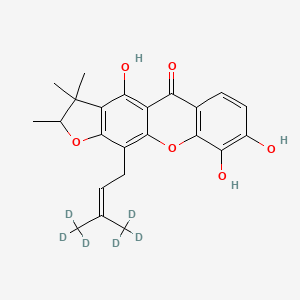
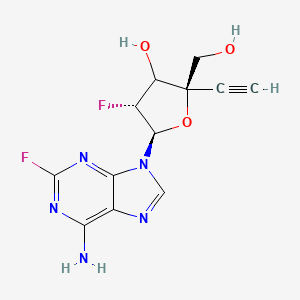
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
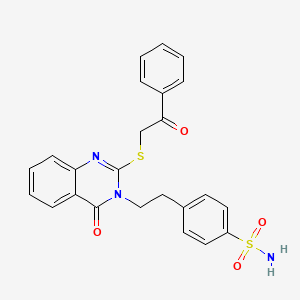
![[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-10-(2,2,2-trideuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate](/img/structure/B12413854.png)
![3-((2-Morpholinoethyl)amino)-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B12413859.png)
